Cas no 339275-76-2 ((3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone)

(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a benzofuran-derived compound featuring a sulfonylmethyl group and a phenyl ketone moiety. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. The 4-chlorophenylsulfonyl group enhances electrophilic reactivity, facilitating further functionalization, while the benzofuran core contributes to stability and aromaticity. This compound is suitable for applications in medicinal chemistry, where its scaffold can be modified to explore bioactivity. High purity and well-defined stereochemistry ensure reproducibility in research settings. Its synthetic versatility and potential as a building block for heterocyclic systems underscore its utility in drug discovery and material science.
(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone structure
339275-76-2 structure
Product Name:(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
CAS No:339275-76-2
MF:C22H15ClO4S
MW:410.870104074478
CID:5027245
Update Time:2025-10-29

(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • 2-benzoyl-3-[(4-chlorobenzenesulfonyl)methyl]-1-benzofuran
    • Oprea1_531528
    • (3-{[(4-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
    • (3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
    • Inchi: 1S/C22H15ClO4S/c23-16-10-12-17(13-11-16)28(25,26)14-19-18-8-4-5-9-20(18)27-22(19)21(24)15-6-2-1-3-7-15/h1-13H,14H2
    • InChI Key: KTTGBSXYQOWAQJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(CC1=C(C(C2C=CC=CC=2)=O)OC2C=CC=CC1=2)(=O)=O

Computed Properties

  • Exact Mass: 410.038
  • Monoisotopic Mass: 410.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 644
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 72.7

(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
4J-583S-1MG
(3-{[(4-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
339275-76-2 >90%
1mg
£28.00 2025-02-08
Key Organics Ltd
4J-583S-5MG
(3-{[(4-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
339275-76-2 >90%
5mg
£35.00 2025-02-08
Key Organics Ltd
4J-583S-10MG
(3-{[(4-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
339275-76-2 >90%
10mg
£48.00 2025-02-08
Key Organics Ltd
4J-583S-50MG
(3-{[(4-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
339275-76-2 >90%
50mg
£77.00 2025-02-08
Key Organics Ltd
4J-583S-100MG
(3-{[(4-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
339275-76-2 >90%
100mg
£110.00 2025-02-08

Additional information on (3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Introduction to (3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone and Its Significance in Modern Chemical Research

The compound with the CAS number 339275-76-2 is a fascinating molecule that has garnered attention in the field of chemical biology and pharmaceutical research. The systematic name, (3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone, provides a detailed insight into its structural framework, which includes a benzofuran core substituted with a sulfonyl methyl group and a phenyl moiety. This unique arrangement of functional groups makes it a promising candidate for further investigation in various biological and chemical applications.

In recent years, there has been a growing interest in molecules that incorporate both benzofuran and sulfonyl groups due to their potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a sulfonyl group enhances the molecule's interaction with biological targets, making it an attractive scaffold for drug development.

The specific structure of (3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone suggests that it may exhibit properties such as binding affinity to specific enzymes or receptors. This has led to its exploration in several research areas, particularly in the development of novel therapeutic agents. The chlorophenyl group, in particular, is known to influence the electronic properties of the molecule, potentially affecting its reactivity and biological activity.

Recent studies have highlighted the importance of benzofuran derivatives in medicinal chemistry. For instance, researchers have identified several benzofuran-based compounds that show promising results in preclinical trials for various diseases. The combination of a benzofuran core with a sulfonyl group in (3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone suggests that it could be a valuable addition to this growing library of bioactive molecules.

The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the sulfonyl group is particularly critical, as it can significantly alter the molecule's properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this compound efficiently.

In addition to its potential pharmaceutical applications, (3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone may also find utility in materials science. The unique electronic and steric properties of this molecule make it a candidate for use in organic electronics or as a building block for more complex materials. The ability to fine-tune these properties through structural modifications opens up numerous possibilities for innovation.

The study of such compounds also contributes to our fundamental understanding of molecular interactions. By investigating how different functional groups influence the behavior of molecules, researchers can gain insights into broader chemical principles. This knowledge is crucial for developing new methodologies in synthetic chemistry and for designing more effective drugs.

As research continues, the applications of compounds like (3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone are likely to expand. The integration of computational chemistry and machine learning techniques is particularly promising for predicting and optimizing the properties of these molecules. These advancements will enable researchers to identify new leads more rapidly and efficiently.

In conclusion, the compound with CAS number 339275-76-2 represents an exciting area of study with significant potential in both pharmaceuticals and materials science. Its unique structure and functional groups make it a valuable asset for further exploration. As our understanding of molecular interactions grows, so too will the opportunities for innovation driven by this remarkable compound.

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